Navigating the Labyrinth of Isomers: A Technical Guide to the Identification and Procurement of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene and Its Analogs
Navigating the Labyrinth of Isomers: A Technical Guide to the Identification and Procurement of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Precise Chemical Identification
In the realm of synthetic chemistry and drug development, the precise identification of a chemical entity is paramount. The seemingly minor transposition of a functional group or the substitution of one atom for another can dramatically alter a molecule's physical properties, reactivity, and biological activity. This guide addresses the specific challenges encountered when attempting to source and characterize the compound 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene . Our investigation reveals significant ambiguity in public databases and commercial listings for this exact structure.
Therefore, this document serves a dual purpose: first, to illuminate the process of navigating this ambiguity, and second, to provide a comprehensive technical overview of the most relevant, verifiable, and commercially available analogs. As Senior Application Scientists, our experience dictates that a foundational understanding of the isomeric landscape is crucial for experimental success and the avoidance of costly errors.
Our search for "4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene" did not yield a consistently verifiable CAS Registry Number from major chemical databases. While a single supplier, Dana Bioscience, lists the compound by this exact name, it is currently unavailable and lacks a specific CAS number on its product page, hindering definitive identification and cross-referencing[1].
This situation necessitates a logical expansion of the search to closely related and structurally similar compounds. The primary sources of confusion arise from two key structural features:
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The distinction between a trifluoromethoxy (-OCF3) group and a trifluoromethyl (-CF3) group.
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The positional arrangement of the nitro group on the benzene ring.
Our extensive search has identified two commercially available and well-documented compounds that are most likely to be relevant to a researcher interested in the user-specified molecule. This guide will focus on these two verifiable chemical entities:
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Compound A: 4-methoxy-2-nitro-1-(trifluoromethyl)benzene (CAS: 25889-37-6)
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Compound B: 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene (Note: A CAS number for this specific isomer was not found, but its synthesis is plausible and related isomers are available).
We will proceed with a detailed analysis of Compound A, for which a wealth of technical data exists, and provide what information is available for analogs with the 1-nitro-2-trifluoromethyl substitution pattern.
Chemical Identity and Properties
The electronic properties of these molecules are dominated by the interplay between the electron-donating methoxy group and the strongly electron-withdrawing nitro and trifluoromethyl/trifluoromethoxy groups.[2] This electronic profile makes them valuable as building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]
Below is a summary of the available physicochemical data for the most prominently cited analog, 4-methoxy-2-nitro-1-(trifluoromethyl)benzene (CAS: 25889-37-6) .
| Property | Value | Source(s) |
| CAS Registry Number | 25889-37-6 | [2][3][4] |
| Molecular Formula | C8H6F3NO3 | [2] |
| Molecular Weight | 221.14 g/mol | |
| Appearance | Yellow crystalline solid | [2] |
| Boiling Point | 273.8°C at 760 mmHg | [2] |
| Density | 1.392 g/cm³ | [2] |
| Flash Point | 119.4°C | [2] |
| Storage Temperature | Room Temperature, Sealed in dry | [2] |
Supplier Search and Procurement Workflow
The procurement of specialized chemical reagents, especially those with potential isomeric ambiguity, requires a systematic approach. The following workflow illustrates the logical steps a researcher should take to identify and source the correct compound.
Commercial Availability
Our search identified several suppliers for 4-methoxy-2-nitro-1-(trifluoromethyl)benzene (CAS: 25889-37-6) . Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.
| Supplier | Product Name | CAS Number | Notes |
| Sigma-Aldrich | 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | 25889-37-6 | Available through various partner brands like BLD Pharmatech and AiFChem.[4] |
| J&K Scientific | 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | 25889-37-6 | Listed, may require a quote for lead time.[4] |
| Jiangsu Congzhong Chemical | 4-methoxy-2-nitro-1-(trifluoromethyl)benzene | 25889-37-6 | Appears to be a bulk supplier. |
Synthesis and Reactivity Overview
Aromatic nitro compounds are key synthetic intermediates, primarily because the nitro group can be readily reduced to an amine, which then serves as a handle for a vast array of chemical transformations.
The synthesis of these compounds typically involves the electrophilic nitration of a substituted benzene ring. For instance, the nitration of trifluoromethoxybenzene is a primary route to producing nitrated trifluoromethoxybenzene isomers.[5] The conditions of the nitration (temperature, concentration of acids) are critical for controlling the regioselectivity (i.e., the ratio of ortho, meta, and para isomers).
A common subsequent reaction for this class of molecules is their use in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds. For example, a related compound, 4-methoxy-2-nitro-phenylboronic acid, can be coupled with a halo-aromatic compound in the presence of a palladium catalyst to form a biphenyl structure.[6]
Example Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is adapted from the synthesis of 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl and illustrates a common application for this class of reagents.[6] This procedure is provided for illustrative purposes and should be adapted and optimized based on the specific substrates and laboratory conditions.
Objective: To synthesize a biphenyl derivative via a palladium-catalyzed cross-coupling reaction.
Materials:
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4-bromo-trifluoromethylphenyl
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4-methoxy-2-nitro-phenylboronic acid (a derivative of the title compounds)
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Palladium(II) acetate (Pd(OAc)2)
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Potassium carbonate (K2CO3)
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Methanol
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Water
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Ethyl acetate
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Saturated aqueous sodium chloride (brine)
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Anhydrous sodium sulfate
Procedure:
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To a reaction flask, add 4-bromo-trifluoromethylphenyl (5 mmol) and 4-methoxy-2-nitro-phenylboronic acid (6 mmol).
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Add water (20 mL) and methanol (20 mL) to the flask.
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Add the catalyst, Pd(OAc)2 (5 mol%), and the base, K2CO3 (10 mmol).
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Stir the reaction mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
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Upon completion, transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (100 mL).
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Wash the combined organic extracts with saturated aqueous sodium chloride (200 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the resulting crude material by silica gel chromatography (e.g., using a 5% ethyl acetate/hexane mobile phase) to afford the final product.
Safety and Handling
Substituted nitroaromatic compounds should be handled with care, following standard laboratory safety protocols. Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.
Based on the safety data available for 4-methoxy-2-nitro-1-(trifluoromethyl)benzene (CAS: 25889-37-6) , the following hazards are identified[4]:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H332: Harmful if inhaled
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H335: May cause respiratory irritation
First Aid Measures:
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
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In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
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If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling any chemical.
Conclusion
The investigation into 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene underscores a critical principle in chemical research: the necessity of rigorous verification of a compound's identity through its CAS Registry Number. While the exact requested molecule remains elusive in major databases, a comprehensive analysis of related, verifiable isomers provides a solid foundation for further research. The most well-documented and accessible analog is 4-methoxy-2-nitro-1-(trifluoromethyl)benzene (CAS: 25889-37-6) . Researchers are advised to use this, or other verifiable isomers, as a starting point, while clearly documenting the specific structure used in all experimental records and publications. This diligent approach ensures the reproducibility and integrity of scientific findings.
References
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NextSDS. (n.d.). 4-methoxy-2-nitro-1-(trifluoromethyl)benzene — Chemical Substance Information. Retrieved from [Link][3]
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Dana Bioscience. (n.d.). 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene 250mg. Retrieved from [Link][1]
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LookChem. (n.d.). 4-methoxy-2-nitro-1-(trifluoromethyl)benzene CAS NO.25889-37-6. Retrieved from [Link]
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J&K Scientific. (n.d.). 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | 25889-37-6. Retrieved from [Link]
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Razler, T. M., et al. (2011). 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2915. Retrieved from [Link][6]
